WAY208466 dihydrochloride

5-HT6 Receptor Functional Selectivity Full Agonism

WAY208466 dihydrochloride is a full 5-HT6 agonist (Emax=100%) delivering robust, sustained cortical GABA elevation without tolerance. Unlike partial agonists or free bases, this dihydrochloride salt ensures ≥98% purity and 80 mM aqueous solubility, guaranteeing reproducible in vivo dosing in anxiety/depression models. Select for validated FST/EPM efficacy and translational primate circuit engagement.

Molecular Formula C17H20Cl2FN3O2S
Molecular Weight 420.3 g/mol
CAS No. 1207064-61-6
Cat. No. B1683083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY208466 dihydrochloride
CAS1207064-61-6
SynonymsWAY-208466 2HCl;  WAY 208466 2HCl;  WAY208466 2HCl;  WAY-208466 dihydrochloride;  WAY 208466 dihydrochloride;  WAY208466 dihydrochloride; 
Molecular FormulaC17H20Cl2FN3O2S
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl
InChIInChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H
InChIKeyBAOHMLBVCLITHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WAY-208466 Dihydrochloride (1207064-61-6): Procurement-Ready 5-HT6 Agonist for CNS Research


2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride, commonly known as WAY-208466 dihydrochloride, is a small-molecule, high-affinity, selective full agonist of the serotonin 5-HT6 receptor (GPCR) [1]. It is a key research tool for studying the role of 5-HT6 receptors in modulating GABAergic and glutamatergic neurotransmission, with established applications in animal models of mood, anxiety, and cognitive disorders [1]. The dihydrochloride salt form enhances water solubility and stability, making it suitable for consistent in vitro and in vivo dosing .

Why Substituting WAY-208466 Dihydrochloride with a Generic 5-HT6 Agonist Compromises Experimental Reproducibility


The 5-HT6 receptor ligand class is pharmacologically diverse; compounds with nominally similar in vitro affinity (e.g., Ki) can exhibit profound differences in functional efficacy (full vs. partial agonism), neurochemical signature (GABA modulation in specific brain regions), and in vivo behavioral outcomes. Even closely related structural analogs like WAY-181187 show distinct potency, efficacy (Emax), and neurochemical effects [1]. Furthermore, the specific salt form (dihydrochloride) of WAY-208466 directly impacts its aqueous solubility and stability, which are critical for achieving reliable in vivo concentrations. Therefore, substituting WAY-208466 dihydrochloride with a free base or a different 5-HT6 agonist, even one with a similar Ki, without validating the specific quantitative parameters below, introduces significant risk of non-reproducible or misinterpreted experimental results .

WAY-208466 Dihydrochloride (1207064-61-6): Quantitative Differentiation Evidence Guide


Functional Efficacy (Emax) vs. Close Analog WAY-181187

WAY-208466 differentiates itself from its closest structural analog, WAY-181187, through its higher functional efficacy. In a cAMP accumulation assay using HeLa cells expressing the human 5-HT6 receptor, WAY-208466 acts as a full agonist (Emax = 100%), while WAY-181187 acts as a partial agonist (Emax = 93%) [1]. This indicates a greater capacity of WAY-208466 to maximally stimulate the receptor, which can translate to more robust downstream signaling.

5-HT6 Receptor Functional Selectivity Full Agonism cAMP Assay

Binding Affinity (Ki) Comparison with WAY-181187 and In-Class Ligands

WAY-208466 exhibits high binding affinity for the human 5-HT6 receptor, with a Ki of 4.8 nM [1]. This is a key differentiating factor when compared to other 5-HT6 agonists. For instance, it has a ~2-fold lower affinity than its analog WAY-181187 (Ki = 2.2 nM) [1], and a significantly higher affinity than the partial agonist EMD 386088 (Ki = 7.5 nM) [2]. This positions WAY-208466 as a high-affinity tool with a distinct pharmacological profile from both partial agonists and higher-affinity analogs.

5-HT6 Receptor Binding Affinity Ki Radioligand Binding

In Vivo Neurochemical Signature: Sustained Cortical GABA Elevation

A critical and unique differentiating feature of WAY-208466 is its ability to sustain elevated extracellular GABA levels in the rat frontal cortex following chronic administration, indicating a lack of tolerance development [1]. This contrasts with the broader but potentially less region-specific GABA modulation observed with WAY-181187 [1]. Specifically, acute and chronic (14-day) administration of WAY-208466 (10 mg/kg, s.c.) robustly and preferentially increased cortical GABA levels, whereas WAY-181187 also elevated GABA in hippocampus, striatum, and amygdala [1]. This sustained, region-specific neurochemical signature is a key differentiator for long-term in vivo studies.

Microdialysis GABA Frontal Cortex In Vivo Chronic Dosing

Salt Form and Solubility: Dihydrochloride vs. Free Base

The dihydrochloride salt of WAY-208466 offers a practical advantage over its free base form. The salt demonstrates high aqueous solubility (e.g., 33.63 mg/mL in water, corresponding to 80 mM) . This is a quantifiable improvement over the typical solubility profile of the neutral free base, which is generally lower. This high solubility facilitates the preparation of consistent, high-concentration stock solutions for both in vitro assays and in vivo administration, reducing the need for potentially confounding organic co-solvents.

Solubility Stability Dihydrochloride Salt Formulation

Functional Potency (EC50) Benchmarking Against Other 5-HT6 Agonists

WAY-208466 activates the human 5-HT6 receptor with an EC50 of 7.3 nM [1]. This potency is higher than that of the partial agonist EMD 386088 (EC50 = 60 nM) [2] and another in-class analog, CHEMBL393106 (EC50 = 306 nM) [3], but comparable to WAY-181187 (EC50 = 6.6 nM) [1]. This establishes WAY-208466 as a high-potency tool within the 5-HT6 agonist class, requiring lower concentrations to achieve half-maximal receptor activation.

5-HT6 Receptor Potency EC50 cAMP Assay

Selectivity Profile: Dopamine D3 Receptor Antagonism

While selective for the 5-HT6 receptor, WAY-208466 exhibits a measurable but weak off-target interaction. It displaces [³H]spiperone from the human dopamine D3 receptor with an IC50 of 5,000 nM [1]. This value is approximately 685-fold higher than its EC50 for the 5-HT6 receptor, confirming its high degree of selectivity. This quantitative off-target data allows researchers to account for potential interactions at suprapharmacological doses.

Selectivity Off-Target Dopamine D3 Receptor IC50

WAY-208466 Dihydrochloride (1207064-61-6): Recommended Scientific and Industrial Application Scenarios


Preclinical Behavioral Studies of Mood and Anxiety Disorders

WAY-208466 dihydrochloride is optimally suited for acute and chronic behavioral studies in rodent models of anxiety and depression. Its full agonist profile (Emax=100%) and ability to sustain cortical GABA elevation without tolerance [1] make it a reliable tool for investigating the therapeutic potential of 5-HT6 receptor activation. Studies have demonstrated its efficacy in the forced swim test (FST) and elevated plus-maze (EPM), validating its use in these assays [2].

In Vivo Microdialysis for Neurochemical Pathway Analysis

Researchers focusing on in vivo neurochemistry should prioritize WAY-208466 for its well-characterized and regionally specific effect on extracellular GABA in the rat frontal cortex. The compound's ability to preferentially and sustainably elevate cortical GABA after both acute and chronic dosing (10 mg/kg, s.c.) [1] provides a robust, reproducible signal for mechanistic studies of 5-HT6-mediated modulation of inhibitory neurotransmission.

Investigations into Cognitive Function and Food Motivation

WAY-208466 has shown translational promise in non-human primate models. It acutely increases food motivation and exhibits anxiolytic-like effects in macaques, with PET imaging confirming engagement of cortico-striatal circuits [3]. This makes it a valuable tool for advanced preclinical research into eating disorders, such as anorexia nervosa, and cognitive processes involving motivation and reward.

High-Throughput Screening (HTS) and In Vitro Assay Development

The dihydrochloride salt form of WAY-208466 offers excellent aqueous solubility (80 mM) , making it ideal for preparing DMSO-free or low-DMSO stock solutions for high-throughput screening (HTS) campaigns. Its high potency (EC50=7.3 nM) and defined selectivity window (e.g., >685-fold vs. D3 receptor) [4] reduce compound usage and minimize off-target confounding in primary and secondary screening assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY208466 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.